Deflazacort-D5
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Overview
Description
Deflazacort-D5 is a deuterium-labeled derivative of Deflazacort, a synthetic glucocorticoid used primarily for its anti-inflammatory and immunosuppressive properties . Deflazacort is commonly used in the treatment of Duchenne Muscular Dystrophy (DMD) and other inflammatory conditions . The deuterium labeling in this compound makes it particularly useful in pharmacokinetic studies and metabolic research.
Preparation Methods
The synthesis of Deflazacort involves multiple steps, including elimination, cyanohydrin formation, silanization, transposition esterification, and more . The industrial production of Deflazacort typically starts with turmeric extractive saponin, which undergoes a series of chemical reactions to yield the final product . The process is characterized by mild reaction conditions, easily obtained raw materials, and a simple process route, making it suitable for large-scale production .
Chemical Reactions Analysis
Deflazacort undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include methanol, hydrogen peroxide, and sodium borohydride . The major products formed from these reactions include various metabolites that are studied for their pharmacological effects .
Scientific Research Applications
Deflazacort-D5 has a wide range of scientific research applications:
Chemistry: Used in the study of reaction mechanisms and the development of new synthetic routes.
Biology: Employed in metabolic studies to understand the biotransformation of drugs.
Medicine: Utilized in pharmacokinetic studies to track the distribution and elimination of drugs in the body.
Industry: Applied in the development of new formulations and drug delivery systems.
Mechanism of Action
Deflazacort-D5, like Deflazacort, is a prodrug that is rapidly converted to its active metabolite, 21-desacetyldeflazacort . This active metabolite binds to the glucocorticoid receptor, exerting anti-inflammatory and immunosuppressive effects . The exact mechanism involves the inhibition of pro-inflammatory cytokines and the suppression of immune cell activity .
Comparison with Similar Compounds
Deflazacort-D5 can be compared with other glucocorticoids such as Prednisolone and Vamorolone . While all these compounds share anti-inflammatory and immunosuppressive properties, Deflazacort is unique in its reduced impact on bone health and weight gain compared to other steroids . Similar compounds include:
Prednisolone: Another glucocorticoid with similar anti-inflammatory properties but a higher risk of side effects like bone density reduction.
Vamorolone: A novel corticosteroid being investigated for its potential to treat DMD with fewer side effects.
This compound’s deuterium labeling makes it particularly valuable for research applications, providing insights that are not easily obtained with other glucocorticoids .
Biological Activity
Deflazacort-D5 is a deuterium-labeled derivative of deflazacort, a synthetic glucocorticoid widely used for its anti-inflammatory and immunosuppressive properties. This compound is particularly relevant in the treatment of conditions such as Duchenne muscular dystrophy (DMD), where it has been shown to provide therapeutic benefits while minimizing certain side effects associated with traditional corticosteroids.
Overview of this compound
Deflazacort itself is an inactive prodrug that is rapidly converted into its active metabolite, which exerts its biological effects primarily through glucocorticoid receptor activation. The deuterium labeling in this compound enhances its metabolic stability and pharmacokinetic properties, potentially leading to improved efficacy and reduced side effects compared to its non-labeled counterpart.
This compound exhibits several biological activities, including:
- Anti-inflammatory Effects : It modulates inflammatory responses by inhibiting the expression of pro-inflammatory cytokines and chemokines.
- Immunosuppressive Activity : The compound suppresses immune responses, making it beneficial in autoimmune conditions.
- Muscle Preservation : In models of DMD, this compound has been shown to preserve muscle function and strength by reducing muscle inflammation and promoting autophagy .
Pharmacological Properties
The pharmacological profile of this compound includes:
- Potent Glucocorticoid Activity : Demonstrated through various in vitro and in vivo studies.
- Reduced Side Effects : Compared to traditional corticosteroids, this compound has a lower incidence of weight gain, growth retardation, and psychological effects like depression .
Case Studies and Clinical Trials
-
Duchenne Muscular Dystrophy (DMD) :
- In a study comparing Deflazacort with other corticosteroids like prednisone, it was found that Deflazacort resulted in less adverse effects on bone density and cognitive function while maintaining similar efficacy in muscle strength preservation .
- A randomized controlled trial indicated that patients treated with Deflazacort experienced fewer psychological side effects compared to those treated with prednisone .
- Gut Microbiota Influence :
Data Table: Comparative Biological Activities
Activity Type | This compound | Prednisone | Vamorolone |
---|---|---|---|
Anti-inflammatory | High | High | Moderate |
Immunosuppressive | High | High | Low |
Muscle Strength Preservation | High | Moderate | High |
Psychological Side Effects | Low | Moderate | High |
Bone Density Impact | Minimal | Significant | Moderate |
Properties
Molecular Formula |
C25H31NO6 |
---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
[1,1-dideuterio-2-[(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-9,13-dimethyl-16-oxo-6-(trideuteriomethyl)-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-8-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C25H31NO6/c1-13-26-25(20(30)12-31-14(2)27)21(32-13)10-18-17-6-5-15-9-16(28)7-8-23(15,3)22(17)19(29)11-24(18,25)4/h7-9,17-19,21-22,29H,5-6,10-12H2,1-4H3/t17-,18-,19-,21+,22+,23-,24-,25+/m0/s1/i1D3,12D2 |
InChI Key |
FBHSPRKOSMHSIF-NNXZVGBDSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=N[C@@]2([C@H](O1)C[C@@H]3[C@@]2(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)O)C)C(=O)C([2H])([2H])OC(=O)C |
Canonical SMILES |
CC1=NC2(C(O1)CC3C2(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)C(=O)COC(=O)C |
Origin of Product |
United States |
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